molecular formula C6H4ClN3 B1584376 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 4922-74-1

3-Chloro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B1584376
CAS No.: 4922-74-1
M. Wt: 153.57 g/mol
InChI Key: NTMZRYSIBSLHLD-UHFFFAOYSA-N
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Description

3-Chloro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. It is characterized by a fused ring system consisting of a triazole ring and a pyridine ring, with a chlorine atom attached to the triazole ring.

Biochemical Analysis

Biochemical Properties

3-Chloro-[1,2,4]triazolo[4,3-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes, such as indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in the metabolism of tryptophan . Additionally, it interacts with other biomolecules through hydrogen bonding and dipole interactions, further influencing various biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Furthermore, this compound has been shown to alter gene expression patterns, leading to changes in the production of various proteins and enzymes . These effects on cellular processes highlight the potential of this compound in therapeutic applications, particularly in the treatment of cancer and other diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For instance, by binding to the active site of IDO1, this compound prevents the enzyme from catalyzing the conversion of tryptophan to kynurenine . This inhibition leads to an accumulation of tryptophan and a reduction in kynurenine levels, which can modulate immune responses and potentially enhance the efficacy of immunotherapeutic agents . Additionally, this compound can interact with other biomolecules through hydrogen bonding and dipole interactions, further influencing various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the degradation of the compound, potentially reducing its efficacy . Long-term studies in vitro and in vivo have also indicated that this compound can have sustained effects on cellular function, particularly in the modulation of immune responses and cell signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to modulate immune responses and inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications . Threshold effects have also been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects on cellular and biochemical processes .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways is the tryptophan metabolism pathway, where this compound inhibits the activity of IDO1, leading to changes in the levels of tryptophan and its metabolites . Additionally, this compound can influence other metabolic pathways by interacting with enzymes involved in cellular respiration and energy production . These interactions can lead to changes in metabolic flux and the levels of various metabolites, further influencing cellular function and biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and efficacy. This compound is transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can interact with various transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues is also influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism and signaling . Additionally, this compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, through post-translational modifications and targeting signals . These localization patterns influence the compound’s activity and efficacy, further highlighting its potential in therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted triazolopyridines .

Scientific Research Applications

Properties

IUPAC Name

3-chloro-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-9-8-5-3-1-2-4-10(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMZRYSIBSLHLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60290400
Record name 3-chloro[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4922-74-1
Record name 4922-74-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68463
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-chloro[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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